4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}benzamide
Description
4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 4-chloro group and an imidazolidinone ring, which is further substituted with a trifluoromethyl group and a 3,4-dimethoxyphenyl ethyl group.
Properties
Molecular Formula |
C21H19ClF3N3O5 |
|---|---|
Molecular Weight |
485.8 g/mol |
IUPAC Name |
4-chloro-N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide |
InChI |
InChI=1S/C21H19ClF3N3O5/c1-32-15-8-3-12(11-16(15)33-2)9-10-28-18(30)20(21(23,24)25,27-19(28)31)26-17(29)13-4-6-14(22)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,26,29)(H,27,31) |
InChI Key |
VFGJKCUTPUXLCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazolidinone ring, which is achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic conditions. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
The benzamide core is synthesized separately, often starting with the chlorination of benzoyl chloride to introduce the 4-chloro substituent. The final step involves coupling the imidazolidinone intermediate with the benzamide core under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to hydroxyl groups.
Substitution: The chloro group on the benzamide core can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of quinones from methoxy groups.
Reduction: Formation of hydroxyl derivatives from carbonyl groups.
Substitution: Formation of substituted benzamides with various nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}benzamide: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-methylimidazolidin-4-yl}benzamide: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity.
Uniqueness
The presence of the trifluoromethyl group in 4-chloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}benzamide distinguishes it from similar compounds. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
